molecular formula C10H12N2O B12962914 3-Isopropyl-2H-indazol-7-ol

3-Isopropyl-2H-indazol-7-ol

Cat. No.: B12962914
M. Wt: 176.21 g/mol
InChI Key: MBOWCBDTGYQVRT-UHFFFAOYSA-N
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Description

3-Isopropyl-2H-indazol-7-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzene ring fused with a pyrazole ring, with an isopropyl group at the 3-position and a hydroxyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-2H-indazol-7-ol can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, forming the indazole core via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by N–N bond formation in DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and minimal byproducts. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2H-indazol-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Isopropyl-2H-indazol-7-ol has a wide range of scientific research applications due to its unique chemical structure and biological activities. It is used in:

Mechanism of Action

The mechanism of action of 3-Isopropyl-2H-indazol-7-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Isopropyl-2H-indazol-7-ol can be compared with other indazole derivatives, such as:

    1H-Indazole: Known for its stability and diverse biological activities.

    2H-Indazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indazole derivatives.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-propan-2-yl-2H-indazol-7-ol

InChI

InChI=1S/C10H12N2O/c1-6(2)9-7-4-3-5-8(13)10(7)12-11-9/h3-6,13H,1-2H3,(H,11,12)

InChI Key

MBOWCBDTGYQVRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC=C(C2=NN1)O

Origin of Product

United States

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